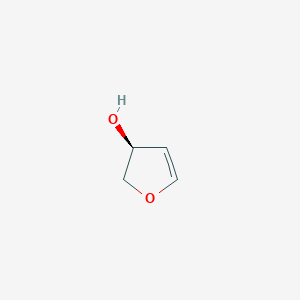

(3S)-2,3-Dihydrofuran-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

65904-34-9 |

|---|---|

Molecular Formula |

C4H6O2 |

Molecular Weight |

86.09 g/mol |

IUPAC Name |

(3S)-2,3-dihydrofuran-3-ol |

InChI |

InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-2,4-5H,3H2/t4-/m0/s1 |

InChI Key |

DRNQVMIOXGNQTM-BYPYZUCNSA-N |

Isomeric SMILES |

C1[C@H](C=CO1)O |

Canonical SMILES |

C1C(C=CO1)O |

Origin of Product |

United States |

The Landscape of Chiral Oxygen Heterocycles in Advanced Synthesis

Chiral oxygen heterocycles are a class of organic compounds characterized by a ring structure containing at least one oxygen atom and a stereocenter, rendering them non-superimposable on their mirror images. numberanalytics.com This chirality is a fundamental aspect of their chemical and biological properties. numberanalytics.com These structures are not merely esoteric laboratory curiosities; they are integral components of numerous natural products and pharmaceuticals. acs.orgnih.gov

The significance of these molecules in medicinal chemistry is profound. A large percentage of the top-prescribed drugs feature heterocyclic structures. uh.edu The three-dimensional nature of many chiral oxygen heterocycles allows for specific interactions with biological targets like enzymes, which is often a key determinant of a drug's efficacy. uh.edu The development of new synthetic methods to create these three-dimensional structures is an active area of research, as it opens up possibilities for novel drug discovery. uh.edu The ability to selectively synthesize one enantiomer (a specific three-dimensional form) is crucial, as different enantiomers of a molecule can have vastly different biological effects. numberanalytics.com

The 2,3 Dihydrofuran 3 Ol Structural Motif: a Versatile Synthetic Intermediate

The 2,3-dihydrofuran-3-ol scaffold is a valuable building block for synthetic chemists. researchgate.net Dihydrofurans, in general, are five-membered heterocyclic compounds that serve as precursors to a wide array of other molecules. organic-chemistry.orgacs.org The presence of both a hydroxyl group and a double bond within the 2,3-dihydrofuran-3-ol structure provides multiple points for chemical modification, allowing for the construction of more complex molecular architectures.

The synthesis of 2,3-dihydrofurans can be achieved through various methods, including the cycloisomerization of alkynyl alcohols and tandem reactions involving photocatalysis and iron catalysis. organic-chemistry.orgacs.org These methods provide access to a diverse range of substituted dihydrofurans. The 2,3-dihydrofuran (B140613) ring system itself is an intermediate in the Feist–Benary furan (B31954) synthesis. wikipedia.org The versatility of this structural motif makes it a target for the development of new and efficient synthetic protocols. researchgate.net

3s 2,3 Dihydrofuran 3 Ol: a Chiral Pool Asset

Asymmetric Catalysis Approaches to Chiral 2,3-Dihydrofuranols

Asymmetric catalysis stands as a powerful tool for the efficient construction of chiral molecules. nih.gov Various strategies employing both organocatalysts and transition metal complexes have been developed to achieve high stereoselectivity in the synthesis of 2,3-dihydrofuranols. mcgill.casioc-journal.cn

Organocatalytic Strategies for Stereoselective Access

Organocatalysis has emerged as a robust and environmentally benign approach for asymmetric synthesis. nih.gov In the context of 2,3-dihydrofuranol synthesis, organocatalytic strategies often involve the activation of substrates through the formation of transient chiral intermediates. For instance, bifunctional organocatalysts, such as those based on squaramide, have been successfully employed in cascade reactions to construct highly substituted dihydrofurans with excellent enantioselectivity. rsc.orgrsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to a highly organized transition state that dictates the stereochemical outcome. One notable example is the Michael addition-alkylation cascade between 1,3-dicarbonyl compounds and nitro-olefins, which furnishes trans-2,3-dihydrofurans with high diastereo- and enantioselectivity. rsc.org Another approach involves the aminocatalytic activation of α,β-unsaturated aldehydes to participate in formal (3+2)-cycloadditions with pyrrole-based hydrazones, yielding 2,3-dihydro-1H-pyrrolizines, which can be precursors to related heterocyclic structures. chemrxiv.org

Transition Metal-Mediated Enantioselective Cyclizations

Transition metal catalysis offers a versatile and efficient platform for the construction of complex cyclic systems. mdpi.comrsc.org The unique reactivity of transition metals enables a wide range of transformations, including cycloisomerizations, cycloadditions, and functionalizations, to afford chiral 2,3-dihydrofuranols. acs.orgnih.gov

Gold catalysts have gained prominence due to their unique ability to activate alkynes and allenes towards nucleophilic attack. beilstein-journals.orgbeilstein-journals.org Gold-catalyzed annulation of 2-alkynylanilines provides a mild and efficient route to indoles, demonstrating the power of gold in cyclization reactions. organic-chemistry.org In the context of dihydrofuran synthesis, gold catalysts can promote the cycloisomerization of alkynyl alcohols and related substrates. acs.org For example, gold(I) catalysts can trigger a stepwise intramolecular (3+2) annulation of in situ generated allenic intermediates with a pendant alkene, leading to bicyclic adducts. beilstein-journals.org Another strategy involves the gold-catalyzed reaction of allenols, which can undergo a 4-exo-dig cyclization, a less common reaction pathway, to form oxetenes. researchgate.net Furthermore, gold catalysis has been utilized in the synthesis of dihydrofuran-3-ones from terminal alkynes, where the alkyne acts as an equivalent of an α-diazo ketone to generate an α-oxo gold carbene intermediate. beilstein-journals.org

Palladium catalysis is a cornerstone of modern organic synthesis, with a wide array of applications in asymmetric C-H functionalization and cross-coupling reactions. nih.gov In the synthesis of chiral dihydrofurans, palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran (B140613) has been reported. sigmaaldrich.com The kinetic resolution of 2-substituted-2,3-dihydrofurans can also be achieved via a palladium-catalyzed asymmetric Heck reaction, affording optically active products with good enantioselectivities. rsc.org Furthermore, palladium-catalyzed asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones has been developed to construct two contiguous stereocenters, yielding chiral trans-4-substituted 3-alkoxycarbonylbutyrolactones with high enantioselectivity. Palladium catalysts have also been employed in the asymmetric amination and imidation of 2,3-allenyl phosphates, providing access to chiral allenylamine derivatives. organic-chemistry.org

Copper catalysis has proven to be highly effective for the asymmetric synthesis of dihydrofurans through various cycloaddition strategies. researchgate.netresearchgate.net One prominent method is the copper-catalyzed asymmetric [4+1] cycloaddition of enones with diazo compounds. nih.gov This reaction, often employing chiral bipyridine ligands, can produce highly substituted 2,3-dihydrofurans in good yields and with high enantiomeric excesses, particularly when the enone substituents are unsaturated. nih.govfigshare.com Another powerful approach is the copper-catalyzed asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters, which yields 2,3-dihydrofurans bearing an exocyclic double bond. dicp.ac.cn These products can be further hydrogenated in a highly diastereoselective manner to afford cis-2,3-dihydrofuran derivatives. dicp.ac.cn Additionally, copper-catalyzed propargylic [3+2] cycloaddition has been utilized for the synthesis of optically enriched dihydrofuro[3,2-c]coumarins and their analogues. acs.org

Palladium-Catalyzed Asymmetric Functionalizations

Stereodivergent and Stereoconvergent Synthetic Routes

The ability to selectively synthesize any given stereoisomer of a molecule with multiple stereocenters is a significant challenge in organic synthesis. Stereodivergent and stereoconvergent strategies offer elegant solutions to this problem. ua.es

A stereoconvergent synthesis has been developed for homochiral β-trifluoromethyl, β-SCF3, and β-OCF3 benzylic alcohols through a dynamic kinetic resolution (DKR) based on Noyori-Ikariya asymmetric transfer hydrogenation. acs.org This method allows for the simultaneous construction of two contiguous stereogenic centers with high enantiomeric and diastereomeric purity from racemic α-substituted ketones. acs.org The in situ epimerization of the α-stereocenter via an enol or enolate intermediate allows for the conversion of both enantiomers of the starting material into a single enantiomer of the product. acs.org

While specific examples for this compound were not explicitly detailed in the provided search results, the principles of stereodivergent and stereoconvergent synthesis are broadly applicable. For instance, by carefully selecting the catalyst and reaction conditions, it is often possible to control the stereochemical outcome of a reaction to favor a particular diastereomer. In the context of dihydrofuran synthesis, the choice of a chiral ligand in a metal-catalyzed reaction can often be tuned to produce either enantiomer of the product.

Interactive Data Tables

Table 1: Overview of Catalytic Systems for Dihydrofuran Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Organocatalyst (Squaramide) | Cascade Michael/Alkylation | High stereoselectivity, metal-free | rsc.orgrsc.org |

| Gold(I) | Cyclo-isomerization/Annulation | Activation of alkynes/allenes | beilstein-journals.orgbeilstein-journals.org |

| Palladium(0) | Asymmetric Heck Reaction | Kinetic resolution, C-H functionalization | sigmaaldrich.comrsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dihydrofuran |

| 2,3-dihydro-1H-pyrrolizines |

| dihydrofuran-3-ones |

| oxetenes |

| 2-substituted-2,3-dihydrofurans |

| trans-4,5-dihydrofurans |

| 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones |

| trans-4-substituted 3-alkoxycarbonylbutyrolactones |

| 2,3-allenyl phosphates |

| 2,3-allenylamine derivatives |

| β-ketoesters |

| propargylic esters |

| 2,3-dihydrofurans bearing an exocyclic double bond |

| cis-2,3-dihydrofuran derivatives |

| dihydrofuro[3,2-c]coumarins |

| homochiral β-trifluoromethyl benzylic alcohols |

| homochiral β-SCF3 benzylic alcohols |

| homochiral β-OCF3 benzylic alcohols |

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled synthesis, the stereochemistry of the starting material dictates the configuration of the newly formed stereocenters. This approach leverages the inherent chirality of the substrate to guide the reaction pathway. A notable example is the highly diastereoselective substrate-controlled hydrogenation of an α,β-unsaturated ester derived from a carbohydrate. nih.gov This method is a key step in the enantioselective synthesis of complex molecules where the existing chiral centers on the substrate direct the approach of the reagent. nih.gov For instance, the hydrogenation of an olefin over a palladium on carbon (Pd/C) catalyst can yield a saturated derivative as a single isolated product, demonstrating high diastereoselectivity. nih.gov

Another strategy involves the Lewis acid-catalyzed reaction of an isopropylidene derivative, which proceeds through an oxocarbenium ion intermediate, leading to the formation of bicyclic lactones with high diastereoselectivity. nih.gov The diastereoselectivity in such reactions can also be influenced by intramolecular hydrogen bonding, which can control the conformation of the transition state during cyclization reactions. acs.org

Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, after which they are removed. wikipedia.org This method is highly effective for controlling stereochemistry in reactions like aldol (B89426) additions, alkylations, and cycloadditions. nih.govresearchgate.net

Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries used in numerous stereoselective reactions. wikipedia.orgresearchgate.net These auxiliaries enforce a specific conformation on the substrate, leading to highly diastereoselective transformations. For example, the alkylation or aldol reaction of metal enolates derived from N-acyloxazolidinones can achieve very high levels of asymmetric induction. researchgate.net

Camphorsultams are another class of effective chiral auxiliaries, sometimes proving superior to oxazolidinones in achieving single asymmetric induction. wikipedia.org They have been successfully used in reactions such as Michael additions. wikipedia.org A newer development involves a cysteine-derived oxazolidinone that functions as both a chiral auxiliary and an acyl transfer agent, allowing for the conversion of stable chiral amides into more synthetically versatile thioesters after the asymmetric transformation. nih.gov

The general process for using a chiral auxiliary involves three main steps:

Covalent attachment of the auxiliary to the substrate.

Execution of the diastereoselective reaction.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Construction of the 2,3-Dihydrofuran Scaffold with Subsequent Hydroxylation

A common approach to complex molecules is to first construct the core heterocyclic scaffold and then introduce the desired functional groups. For this compound, this involves forming the 2,3-dihydrofuran ring followed by hydroxylation.

Oxidative Cyclization Strategies for Dihydrofuran Derivatives

Oxidative cyclization provides a direct route to dihydrofuran derivatives from acyclic precursors. These reactions often utilize a metal catalyst or a chemical oxidant to facilitate the formation of the heterocyclic ring.

Several methods have been developed for this purpose:

Iron-Catalyzed Oxidative Cyclization : An iron-catalyzed oxidative cyclization of olefinic 1,3-dicarbonyl compounds has been reported, offering a broad substrate scope. researchgate.net

Cerium(IV) Ammonium Nitrate (CAN) Mediated Cyclization : CAN can mediate the oxidative free-radical cyclization of 1,3-dicarbonyl compounds with olefins like methyl cinnamate (B1238496) to produce 2,3-dihydrofuran derivatives in moderate to good yields. researchgate.net

Manganese(III) Acetate Mediated Cyclization : Mn(OAc)₃ is used to mediate oxidative radical cyclization reactions of unsaturated piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds, yielding novel piperazine-dihydrofuran compounds. nih.gov It can also be used in the oxidative annulation of methylenecyclopropanes with 1,3-dicarbonyl compounds to afford 4,5-dihydrofuran derivatives. beilstein-journals.org

Hypervalent Iodine Reagents : Reagents like diacetoxyiodobenzene (B1259982) can induce dehydrogenation of α-alkyl-β-dicarbonyl compounds, triggering a domino oxidative cyclization to form fused dihydrofuran systems like cyclopenta[b]furans. mdpi.com Another metal-free approach uses PhI(OAc)(NTs₂) to mediate a 5-endo-dig oxidative cyclization of alkynes, yielding amino 2,3- and 2,5-dihydrofurans. rsc.org

| Method | Catalyst/Reagent | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cyclization | Iron Catalyst | Olefinic 1,3-dicarbonyls | Broad substrate scope | researchgate.net |

| CAN Mediated Cyclization | Ce(IV) Ammonium Nitrate | 1,3-Dicarbonyls and Alkenes | Free radical mechanism | researchgate.net |

| Manganese Mediated Cyclization | Mn(OAc)₃ | Unsaturated acyl compounds and 1,3-dicarbonyls | Radical cyclization | nih.gov |

| Hypervalent Iodine(III) Cyclization | PhI(OAc)₂ | α-Alkyl-β-dicarbonyls | Domino reaction | mdpi.com |

| Metal-Free Iodine(III) Cyclization | PhI(OAc)(NTs₂) | Alkynes | 5-endo-dig cyclization | rsc.org |

Cyclization of β-Ketonitriles with Trifluoroacetone Precursors to Dihydrofuranols

A specific and tunable method for synthesizing dihydrofuranols involves the base-mediated cyclization of β-ketonitriles with halogenated acetone (B3395972) precursors. acs.orgresearchgate.net Research has demonstrated that 2-trifluoromethylated furans and dihydrofuranols can be synthesized from the reaction of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone. acs.orgrsc.orgresearchgate.net This methodology shows excellent tolerance for a wide range of functional groups on both aromatic and aliphatic β-ketonitriles. acs.orgresearchgate.netresearchgate.net The resulting dihydrofuranol compounds can be subsequently dehydrated using concentrated sulfuric acid to produce isomeric 2-(trifluoromethyl)furans. acs.orgrsc.org

Chemoenzymatic and Biocatalytic Approaches for Enantiomeric Purity

Biocatalysis and chemoenzymatic strategies offer powerful tools for achieving high enantiomeric purity, often under mild reaction conditions. mdpi.com These methods are particularly valuable for synthesizing chiral alcohols and are frequently employed in the production of pharmaceutical intermediates. acs.org

A highly effective strategy for producing enantiopure cyclic alcohols is through enzymatic kinetic resolution. For instance, a one-pot process combining an organocatalytic condensation of 2,3-dihydrofuran and glycolaldehyde (B1209225) with a subsequent lipase-catalyzed kinetic resolution can produce the closely related (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with over 99% enantiomeric excess (ee). researchgate.netresearchgate.netresearchgate.net Immobilized lipase (B570770) Amano PS-C I from Pseudomonas cepacia has been specifically used for this type of resolution. acs.org

Alcohol dehydrogenases (ADHs) are another class of enzymes widely used for the asymmetric reduction of ketones to produce chiral alcohols. scispace.com By selecting the appropriate ADH, it is possible to synthesize either enantiomer of a target alcohol with high conversion and excellent enantiomeric excess. mdpi.comacs.org For example, ADHs from various microbial sources like Lactobacillus kefir have been successfully used in the synthesis of chiral building blocks for pharmaceuticals. acs.org These enzymatic reductions can be part of cascade reactions, where the product of one enzymatic step becomes the substrate for the next, allowing for the construction of complex molecules in a single pot. acs.org

| Method | Enzyme | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| One-Pot Organo- and Biocatalysis | Lipase (e.g., Amano PS-C I) | Kinetic Resolution | >99% ee for hexahydrofuro[2,3-b]furan-3-ol | researchgate.net, researchgate.net, acs.org |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Ketone Reduction | High ee chiral alcohols | acs.org, scispace.com |

| Enzymatic Cascade | Multiple enzymes (e.g., Lipase and ADH) | Sequential Reactions | Synthesis of complex chiral molecules in one pot | mdpi.com, acs.org |

Principles of Stereochemical Assignment in Dihydrofuran Systems

The stereochemical assignment of substituted dihydrofurans is a non-trivial task primarily due to the inherent flexibility of the five-membered ring. Unlike the more rigid six-membered rings, which often adopt well-defined chair conformations, five-membered rings like dihydrofuran typically exist as a dynamic mixture of rapidly interconverting envelope and twist forms. acs.org This conformational mobility can complicate stereoselective synthesis and the definitive assignment of relative and absolute stereochemistry. acs.org

The determination of stereochemistry in these systems relies on a combination of synthetic strategies and analytical methods. During synthesis, the stereochemical outcome of reactions that form the dihydrofuran ring can be influenced by factors such as the choice of reagents and the presence of chelating groups. For instance, the addition of lithiated allylsulfone carbanions to aldehydes can lead to the formation of dihydrofurans, where the stereochemistry of the initial adducts is influenced by lithium ion chelation. arkat-usa.org In many cases, the stereochemical assignment of a newly synthesized dihydrofuran derivative requires rigorous analysis, as misassignments have been reported in the literature, necessitating structural revision. escholarship.org The fundamental challenge lies in controlling and subsequently verifying the spatial arrangement of substituents on a conformationally labile scaffold.

Spectroscopic Methods for Stereochemical Elucidation

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the three-dimensional structure of chiral molecules like this compound. These methods provide detailed information about the connectivity, relative orientation of atoms, and absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. gu.se For a molecule such as this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the structure and relative stereochemistry.

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons in the molecule. researchgate.net However, for a detailed stereochemical analysis, 2D NMR techniques are essential. rsc.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of protons within the molecule. gu.sersc.org For this compound, COSY would reveal correlations between H3 and the adjacent methylene (B1212753) protons at C2, as well as between the olefinic protons H4 and H5.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. gu.sersc.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. gu.sersc.org This is crucial for piecing together the carbon skeleton and confirming the position of functional groups. For instance, correlations from the hydroxyl proton (3-OH) to C2, C3, and C4 could be observed.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity, providing critical information about the relative stereochemistry and conformation. rsc.org In this compound, a NOESY experiment could reveal correlations between H3 and one of the C2 protons, helping to define the preferred conformation of the ring.

The following table presents hypothetical, yet representative, NMR data for this compound in a common solvent like CDCl₃.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |

| 2 | ~3.8-4.0 (2H, m) | ~70-72 | H3 | C3, C4 |

| 3 | ~4.5-4.7 (1H, m) | ~75-77 | H2, 3-OH | C2, C4, C5 |

| 4 | ~6.2-6.4 (1H, d) | ~128-130 | H5 | C2, C3, C5 |

| 5 | ~4.8-5.0 (1H, d) | ~98-100 | H4 | C3, C4 |

| 3-OH | Variable (1H, br s) | - | H3 | C2, C3, C4 |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The coupling constants (J-values) between protons, particularly H4 and H5, would further confirm the assignments.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

While NMR is powerful for determining relative stereochemistry, chiroptical methods like Electronic Circular Dichroism (ECD) are paramount for assigning the absolute configuration of a chiral molecule. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.

The resulting ECD spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint of a specific enantiomer. For molecules like this compound, which may have weak UV absorption, the ECD bands can still be informative. nih.gov The absolute configuration is often determined by comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration. nih.gov

In related systems like dihydrobenzofuran neolignans, the sign of the Cotton effect at specific wavelengths (e.g., the ¹Lₐ and ¹Lₑ bands) has been empirically correlated with the absolute configuration at the stereogenic centers. researchgate.net For this compound, the chromophore is the enol ether moiety. A computational approach would involve:

Performing a conformational analysis to identify the most stable conformers of the (S)-enantiomer.

Calculating the ECD spectrum for this ensemble of conformers using TD-DFT.

Matching the calculated spectrum with the experimentally measured one. A good match confirms the (S)-configuration.

This combined experimental and computational approach is a reliable method for the unambiguous assignment of absolute configuration to chiral natural products and synthetic molecules. nih.gov

Conformational Dynamics and Ring Flexibility

The five-membered dihydrofuran ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common idealized conformations are the "envelope" (or "sofa"), where one atom is out of the plane of the other four, and the "twist" (or "half-chair"), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For dihydrofuran systems, these conformations are in a state of rapid dynamic equilibrium. acs.org The presence of the double bond between C4 and C5 in 2,3-dihydrofuran systems introduces some rigidity, but the saturated portion of the ring (O1-C2-C3) remains flexible. The specific conformation of this compound will be a time-averaged representation of several low-energy envelope and twist forms. The position of the substituent at C3—the hydroxyl group—plays a significant role in influencing the conformational equilibrium, favoring puckering modes that minimize steric interactions. A comprehensive conformational analysis, often performed using computational chemistry, is necessary to map the potential energy surface and identify the most stable conformers and the energy barriers between them. researchgate.net Understanding these dynamics is crucial as the biological activity and chemical reactivity of the molecule are dictated by the three-dimensional shape of its predominant conformers.

Chemical Reactivity and Derivatization of 3s 2,3 Dihydrofuran 3 Ol

Transformations at the C3-Hydroxyl Functional Group

The hydroxyl group at the C3 stereocenter is a primary site for functionalization, enabling the introduction of various substituents and protecting groups, or its conversion into a ketone.

Esterification, Etherification, and Protecting Group Strategies

The secondary alcohol moiety of (3S)-2,3-Dihydrofuran-3-ol can be readily converted into esters and ethers. These transformations are not only crucial for synthesizing derivatives with altered biological or physical properties but are also standard strategies for protecting the hydroxyl group during subsequent reactions targeting other parts of the molecule.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions to form the corresponding esters. This reaction is often used to install functionalities that can modulate the molecule's activity or serve as a handle for further chemistry.

Etherification: Formation of ethers is typically achieved by deprotonating the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed methods can be employed. Ether linkages are generally more stable than esters, making them suitable as permanent modifications or robust protecting groups.

Protecting Group Strategies: To prevent unwanted reactions at the C3-hydroxyl group, various protecting groups can be employed. Common choices for secondary alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), benzyl (B1604629) ethers, and acyl groups like acetyl or benzoyl. The selection of a protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

| Transformation | Reagent(s) | Product Type | Purpose |

| Esterification | Carboxylic Acid, DCC, DMAP | Ester | Derivatization, Protection |

| Acid Chloride, Pyridine | Ester | Derivatization, Protection | |

| Acetic Anhydride, Et₃N | Acetate Ester | Protection | |

| Etherification | NaH, Alkyl Halide (e.g., MeI, BnBr) | Ether | Derivatization, Protection |

| Silylation | TBDMSCl, Imidazole | tert-butyldimethylsilyl ether | Protection |

Oxidation and Reduction Pathways of the Alcohol Moiety

Oxidation: The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, (S)-2,3-dihydrofuran-3-one. This transformation opens up pathways for further reactions at the C3 position, such as nucleophilic additions to the carbonyl group. A variety of oxidizing agents can be used for this purpose, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. Milder, selective reagents are often preferred to avoid over-oxidation or reaction with the enol ether moiety. The conversion of 3-hydroxytetrahydrofuran (B147095) to tetrahydrofuran-3-one is a well-established transformation that highlights the feasibility of this oxidation. wikipedia.org

Reduction: The C3-hydroxyl group is already in a reduced state and cannot be further reduced. However, the term "reduction" in this context could refer to reductive cleavage of a derivatized hydroxyl group (e.g., a tosylate), though this is a less common pathway for this specific substrate compared to oxidation.

| Reaction | Reagent(s) | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | (S)-2,3-Dihydrofuran-3-one |

| Dess-Martin periodinane (DMP) | (S)-2,3-Dihydrofuran-3-one | |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | (S)-2,3-Dihydrofuran-3-one |

Reactions Involving the Endocyclic Olefinic Moiety

The endocyclic double bond of this compound is an electron-rich enol ether, making it highly susceptible to a variety of addition and cycloaddition reactions. These transformations are key to modifying the furan (B31954) ring itself, often with a high degree of stereocontrol influenced by the existing C3 stereocenter.

Stereoselective Hydrogenation and Reduction Reactions

The double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated derivative, (3S)-tetrahydrofuran-3-ol. wikipedia.org This reaction is typically performed using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The existing stereocenter at C3 can direct the approach of hydrogen, leading to a diastereoselective outcome where the new hydrogen atoms add to the less sterically hindered face of the double bond. For instance, directed hydrogenation of a 2,3-dihydrofuran-3-ol using a rhodium catalyst has been reported to proceed without competing furan production. thegoodscentscompany.com Asymmetric hydrogenation using chiral catalysts can also be employed to achieve high enantioselectivity in related systems.

| Reaction | Catalyst | Substrate | Product | Stereoselectivity |

| Hydrogenation | Pd/C, H₂ | This compound | (3S)-Tetrahydrofuran-3-ol | Diastereoselective |

| Hydrogenation | [Rh(NBD)(DIPHOS-4)]BF₄ | 2,3-Dihydrofuran-3-ol derivative | Tetrahydrofuran-3-ol derivative | High |

| Hydrogenation | LiAlH₄ (in specific contexts) | Dihydrofuran ester | Tetrahydrofuran alcohol | Diastereoselective nih.gov |

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: The electron-rich nature of the enol ether double bond makes it highly reactive towards electrophiles. libretexts.org The reaction proceeds via the formation of a carbocation intermediate, which is stabilized by the adjacent oxygen atom. The subsequent attack by a nucleophile completes the addition. libretexts.orgibchem.com

Hydrohalogenation: Addition of hydrogen halides (HX) proceeds according to Markovnikov's rule, where the proton adds to the C2 position to form a stable oxocarbenium ion at C3, which is then trapped by the halide.

Hydration: Acid-catalyzed addition of water can occur, leading to the formation of a hemiacetal which may exist in equilibrium with the corresponding hydroxy aldehyde. savemyexams.com

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the double bond. Reaction of the dihydrofuran with a borane (B79455) reagent followed by oxidative workup (e.g., with H₂O₂ and NaOH) yields a diol. wikipedia.org This method has been used to synthesize 3-hydroxytetrahydrofuran from dihydrofuran. wikipedia.org

Nucleophilic Addition: While direct nucleophilic attack on the electron-rich double bond is unfavorable, transition metal-catalyzed reactions can facilitate the addition of nucleophiles. The Heck reaction, for example, allows for the regioselective arylation of 2,3-dihydrofuran (B140613) using aryl halides or iodonium (B1229267) salts in the presence of a palladium catalyst, affording 2-aryl-2,3-dihydrofurans. organic-chemistry.org

Cycloaddition and Annulation Reactions of the Dihydrofuran Ring

The double bond in 2,3-dihydrofuran derivatives can participate as a 2π-electron component in various cycloaddition reactions, providing access to complex polycyclic structures. wikipedia.org

[4+1] Cycloaddition: Copper-catalyzed reactions of 2,3-dihydrofurans with diazo compounds can furnish highly substituted bicyclic systems. nih.govorganic-chemistry.org

[3+2] Cycloaddition: Dihydrofurans can act as dipolarophiles in reactions with 1,3-dipoles. Gold-catalyzed formal [3+2] cycloadditions using butenediol derivatives (as 1,3-dipole precursors) and propiolates have been developed to assemble substituted dihydrofurans. rsc.orgrsc.org Similarly, palladium-catalyzed [3+2] cycloadditions of propargylic esters provide access to dihydrofurans bearing an exocyclic double bond. organic-chemistry.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions (Paternò-Büchi reaction) with carbonyl compounds can yield oxetane-fused ring systems. thegoodscentscompany.com Lewis acid-mediated [2+2] cycloadditions with acylaminoacrylates have also been reported. researchgate.net These reactions are valuable for constructing strained bicyclic intermediates.

These cycloaddition reactions significantly expand the synthetic utility of the dihydrofuran core, allowing for the rapid construction of molecular complexity. nih.govdicp.ac.cn

Ring-Opening and Rearrangement Processes of this compound

The chemical behavior of this compound is characterized by its susceptibility to ring-opening and rearrangement reactions, which are driven by the inherent strain of the five-membered ring and the presence of functional groups that can be readily transformed. These processes are pivotal for the synthesis of various heterocyclic and acyclic compounds. Key transformations include the elimination of water to form aromatic furan derivatives and pericyclic shifts, such as sigmatropic rearrangements, which allow for the stereospecific formation of new carbon-carbon bonds.

Dehydration to Furan Derivatives and Isomers

The dehydration of 2,3-dihydrofuran-3-ol, an allylic alcohol, represents a direct pathway to the formation of furan, an aromatic heterocycle, or its isomers. This elimination reaction is typically facilitated by acidic or thermal conditions. The process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to generate a resonance-stabilized carbocation. Subsequent deprotonation yields the aromatic furan ring.

While direct studies on this compound are limited, extensive research on analogous systems, such as the dehydration of 2-hydroxytetrahydrofuran (B17549) to 2,3-dihydrofuran, provides significant insight. In the gas phase, the uncatalyzed dehydration of a related 1,4-hydroxycarbonyl, 4-hydroxybutanal, to 2,3-dihydrofuran faces a substantial energy barrier of 63.0 kcal/mol. acs.org However, this barrier is dramatically lowered in the presence of acid catalysts. acs.org For instance, sulfuric acid can reduce the activation barrier to as low as 9.2 kcal/mol, making the reaction atmospherically feasible. acs.org

Various catalysts have been proven effective for the dehydration of hydroxylated tetrahydrofurans, which are structurally similar to dihydrofuranols. These reactions are typically performed at elevated temperatures.

| Catalyst System | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| Al₂O₃, Mo₂O₃, W₂O₃ | 2-Hydroxytetrahydrofuran | 2,3-Dihydrofuran | 130-500 °C | google.com |

| Group 1A/2A Metal Pyrosulfates & Phosphates | 2-Hydroxytetrahydrofuran | 2,3-Dihydrofuran | 130-500 °C | google.com |

| Phosphorus Pentoxide (P₄O₁₀) | 2-Hydroxytetrahydrofuran | 2,3-Dihydrofuran | 130-500 °C | google.com |

| p-Toluenesulfonic acid | 1-Alkoxy-1,2-dihydrofurans | Furans | Reflux in Benzene | nih.gov |

| Acid-catalyzed (general) | 1,3-Diketone precursors | 3(2H)-Furanones | Cyclization-dehydration | researchgate.net |

The dehydration process is a key final step in multistep sequences for synthesizing substituted furans. For example, the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives proceeds through a sequential cyclization-carbonylation-dehydration pathway to yield furan-3-carboxylic esters. acs.org

Sigmatropic Rearrangements in Related Systems

Sigmatropic rearrangements are concerted pericyclic reactions wherein a σ-bond migrates across a π-system. These reactions are powerful tools in organic synthesis for creating complexity in a controlled manner. While specific examples involving this compound are not prevalent in the literature, numerous studies on related dihydrofuran systems highlight the utility of these rearrangements.

rsc.orgrsc.org-Sigmatropic Rearrangements (Claisen and Cope)

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift of an allyl vinyl ether, is a well-established method for C-C bond formation. In systems related to dihydrofurans, this rearrangement is often part of a tandem or cascade sequence. A notable example is the Lewis base-catalyzed synthesis of multi-substituted 2,3-dihydrofurans. This reaction proceeds via an initial hydroalkoxylation of an allylic cyanohydrin with an activated alkyne to form an allyl vinyl ether intermediate, which then undergoes a Claisen rearrangement followed by an intramolecular oxa-Michael addition to furnish the dihydrofuran ring.

The Cope rearrangement, the rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene, and its variants like the oxy-Cope rearrangement (involving a hydroxyl group at C3) are also relevant. wikipedia.org While the classic Cope rearrangement requires high temperatures, the oxy-Cope variant can be accelerated by forming an alkoxide, which facilitates the rearrangement under milder conditions.

| Rearrangement Type | System/Reaction | Product | Key Features | Reference |

|---|---|---|---|---|

| rsc.orgrsc.org Claisen | Tandem hydroalkoxylation/Claisen rearrangement/Michael addition | Multi-substituted 2,3-dihydrofurans | Organocatalyzed (DABCO) sequence starting from allylic cyanohydrins. | rsc.org |

| rsc.orgrsc.org Claisen | Double Claisen rearrangement of a bis(allyl) ether | Diallylhydroquinone derivative | Used in the synthesis of 2,5-dihydrofuran-fused quinones. | nih.gov |

| rsc.orgnih.gov Sigmatropic | Gold-catalyzed oxidation of allyl homopropargyl ethers | 2,5-Disubstituted dihydrofuran-3(2H)-ones | Involves rearrangement of an oxonium ylide generated from an α-oxo gold carbene. | thieme-connect.comthieme-connect.com |

| rsc.orgnih.gov Sigmatropic | Rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with pendent allyl ethers | Substituted dihydrofuran-3-imines | Proceeds via an oxonium ylide with high diastereoselectivity. | acs.org |

| rsc.orgnih.gov Sigmatropic | Rhodium-catalyzed reaction of tertiary propargylic alcohols and diazoacetates | α-Hydroxy allenes (precursors to 2,5-dihydrofurans) | Tandem oxonium ylide formation followed by rearrangement. | nih.gov |

| rsc.orgCurrent time information in Bangalore, IN. Sigmatropic (Cloke-Wilson) | Lewis acid-catalyzed rearrangement of donor-acceptor cyclopropanes | Substituted 2,3-dihydrofurans | Involves ring-opening/recyclization of an activated cyclopropane (B1198618) ring. | nih.gov |

rsc.orgnih.gov-Sigmatropic Rearrangements

The rsc.orgnih.gov-sigmatropic rearrangement is common for allylic systems containing a heteroatom, such as ethers, ylides, and N-oxides. rsc.org In the context of dihydrofuran synthesis, these rearrangements are particularly powerful. Gold- or rhodium-catalyzed reactions are often employed to generate a key oxonium ylide intermediate from an alkyne or a diazo compound. This ylide then rapidly rearranges to form a functionalized dihydrofuran ring. thieme-connect.comthieme-connect.com

For example, the gold-catalyzed intermolecular oxidation of allyl homopropargyl ethers with an N-oxide generates an α-oxo gold carbene. Intramolecular trapping by the allyl ether oxygen forms an oxonium ylide, which undergoes a rsc.orgnih.gov-sigmatropic rearrangement to yield 2,5-disubstituted dihydrofuran-3(2H)-ones. thieme-connect.com Similarly, rhodium(II) catalysts can trigger the denitrogenation of 1-sulfonyl-1,2,3-triazoles that have a pendant allyl ether. The resulting rhodium carbenoid forms an oxonium ylide that rearranges to provide dihydrofuran-3-imines with excellent diastereoselectivity. acs.org

These sigmatropic rearrangements, integral to modern organic synthesis, provide elegant and efficient pathways for transforming simple precursors into complex, highly functionalized dihydrofuran structures.

Theoretical and Computational Chemistry Studies on 3s 2,3 Dihydrofuran 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. This approach is widely used to predict the equilibrium geometry of molecules, which corresponds to the minimum energy structure on the potential energy surface.

For the 2,3-dihydrofuran (B140613) scaffold, DFT methods, particularly using the B3LYP functional, have been successfully employed to optimize molecular geometries and evaluate potential energy surfaces for unimolecular isomerizations. acs.org Studies on related hydrated furan (B31954) derivatives have utilized the Becke3LYP functional with the 6-311G(d,p) basis set to obtain optimized geometries and vibrational frequencies. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, by mapping the potential energy surface, researchers can identify stable isomers and the energy barriers that separate them, offering a comprehensive view of the molecule's energetic landscape. acs.org Vibrational frequency calculations are also crucial; for a stable molecule, all calculated frequencies should be real, confirming the structure is a true minimum on the potential energy surface.

Table 1: Representative Calculated Geometric Parameters for the 2,3-Dihydrofuran Ring System using DFT (B3LYP) Note: These are representative values for the parent 2,3-dihydrofuran ring and may vary slightly for the hydroxyl-substituted compound.

| Parameter | Calculated Value (Å or Degrees) | Reference Compound |

|---|---|---|

| C=C Bond Length | 1.336 Å | 2,3-Dihydrofuran |

| C-O Bond Length (in ring) | 1.375 Å (C-O) / 1.435 Å (CH2-O) | 2,3-Dihydrofuran |

| C-C Single Bond Length (in ring) | 1.507 Å | 2,3-Dihydrofuran |

| C-O-C Angle | 109.5° | 2,3-Dihydrofuran |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and composite methods like Gaussian-3 (G3) theory provide higher accuracy for energy calculations.

These high-level methods are often used to refine the energies of structures previously optimized with DFT. For instance, in the study of 2,3-dihydrofuran isomerization, the QCISD(T) level of theory was used to calculate more precise energy values at critical points on the potential energy surface. acs.org Similarly, G3MP2, a composite method, has been used to calculate adiabatic ionization energies for conformers of 3-hydroxy-tetrahydrofuran, a saturated analog of (3S)-2,3-Dihydrofuran-3-ol. ni.ac.rs Such high-accuracy predictions are critical for obtaining reliable thermochemical data, such as reaction enthalpies and activation energies, which govern chemical kinetics and equilibria. acs.org

Table 2: Comparison of Calculated Dissociation Energy for a SiH₂-Complex using Different Theoretical Methods Note: This table illustrates the application of different ab initio methods to a weakly bonded system, as discussed in a study alongside 2,3-dihydrofuran calculations. acs.org

| Method | Calculated Dissociation Energy (kJ mol⁻¹) |

|---|---|

| RRKM/Master Equation Modeling | 83.7 |

| MP2/6-311+G** (Ab Initio) | 75.4 |

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of static molecules, molecular modeling and dynamics simulations explore the conformational flexibility and temporal evolution of molecular systems.

This compound possesses a flexible five-membered ring and a hydroxyl substituent, leading to a complex conformational landscape. Conformational analysis aims to identify all possible low-energy three-dimensional arrangements (conformers) of the molecule and determine their relative stabilities.

Computational studies on the analogous compound 3-hydroxy-tetrahydrofuran (3HTHF) have shown the existence of multiple stable conformers. ni.ac.rs These studies typically involve a systematic search of conformational space, followed by geometry optimization and energy calculation for each potential conformer using methods like DFT. ni.ac.rs The relative energies of these conformers determine their population at a given temperature. Key to this analysis is the study of both intramolecular and intermolecular interactions. For this compound, intramolecular hydrogen bonding between the hydroxyl group and the ring's ether oxygen is a critical stabilizing interaction that significantly influences the preferred conformation. The principles of conformational analysis for diols, such as the study of gauche and anti arrangements and the stabilizing effects of hydrogen bonds, are directly applicable here. youtube.com

Table 3: Calculated Relative Energies of the Six Lowest-Energy Conformers of 3-Hydroxy-tetrahydrofuran (3HTHF) Note: Data from a study on the saturated analog of this compound, re-optimized at the B3LYP/6-311+G(2d,2p) level. ni.ac.rs Energies are relative to the most stable conformer.

| Conformer Label | Relative Energy (kJ mol⁻¹) |

|---|---|

| A | 0.00 |

| B | 3.51 |

| C | 5.31 |

| D | 6.40 |

| E | 10.08 |

| F | 10.59 |

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed.

A transition state is a specific configuration along the reaction coordinate that represents an energy maximum, corresponding to a first-order saddle point on the potential energy surface. Locating these fleeting structures is a primary goal of reaction mechanism studies. For the 2,3-dihydrofuran system, quantum chemical calculations have been used to find the transition state structures for its isomerization to products like cyclopropanecarboxaldehyde. acs.org The energy difference between the reactants and the transition state defines the activation energy, a key parameter that controls the reaction rate. DFT and ab initio calculations have been used to support mechanisms in the synthesis of various furan and dihydrofuran derivatives. organic-chemistry.orgresearchgate.net Once a transition state is located, further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can be performed to verify that it indeed connects the intended reactants and products.

Table 4: Calculated Activation Energies for the Isomerization of 2,3-Dihydrofuran Note: Energy values calculated at the QCISD(T) level for critical points on the potential energy surface. acs.org

| Reaction Pathway | Calculated Activation Energy (kJ mol⁻¹) |

|---|---|

| 2,3-Dihydrofuran → Cyclopropanecarboxaldehyde | 241.8 |

| 2,3-Dihydrofuran → Crotonaldehyde | 273.6 |

Applications of 3s 2,3 Dihydrofuran 3 Ol As a Chiral Synthone

Utility in the Asymmetric Synthesis of Complex Molecular Architectures

(3S)-2,3-Dihydrofuran-3-ol and its parent structure, 2,3-dihydrofuran (B140613), serve as fundamental starting points for elaborating complex polycyclic systems. The enol ether moiety is reactive towards a variety of electrophiles and cycloadditions, while the hydroxyl group offers a handle for further functionalization or can direct the stereochemical outcome of subsequent reactions.

A prominent example of its utility is in the synthesis of the bis-tetrahydrofuran (bis-THF) core found in several potent HIV protease inhibitors. Specifically, the key intermediate (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a crucial component of the anti-HIV drug Darunavir, can be synthesized from dihydrofuran precursors. nih.govresearchgate.net One-step diastereoselective syntheses have been developed involving the cycloaddition of 2,3-dihydrofuran with glycolaldehyde (B1209225), catalyzed by various Lewis acids in combination with chiral ligands like BINAP. nih.govacs.org Subsequent enzymatic resolution can then isolate the desired enantiomer with high optical purity. nih.govnih.gov

The synthesis pathway often involves the following key transformations:

Lewis Acid-Catalyzed Cycloaddition: Reaction of 2,3-dihydrofuran with an appropriate C2-synthon like glycolaldehyde to form the fused bicyclic furo[2,3-b]furan skeleton. nih.gov

Stereoselective Reduction or Oxidation: The initial adduct can be further modified. For instance, a Baeyer-Villiger oxidation of a related tetrahydrofuranyl-2-aldehyde derivative is a key step in one enantioselective route. researchgate.net

Enzymatic Resolution: Lipase-catalyzed kinetic resolution is frequently employed to separate racemic mixtures of hexahydrofuro[2,3-b]furan-3-ol, providing access to the enantiopure material required for pharmaceutical synthesis. nih.govresearchgate.net

This strategic use of the dihydrofuran scaffold demonstrates its power in translating a simple chiral starting material into a stereochemically dense and complex molecular architecture that is otherwise challenging to assemble.

Precursor in the Preparation of Bioactive Small Molecules and Scaffolds

The dihydrofuran motif is a recurring structural element in a vast array of natural products and pharmaceutically active compounds. Consequently, this compound is a highly strategic precursor for accessing these bioactive molecules. The bis-THF moiety, for which dihydrofuran is a key starting material, is a privileged scaffold in medicinal chemistry, particularly for its role in the efficacy of HIV protease inhibitors. researchgate.net

The unique P2-ligand portion of drugs like Darunavir, which contains the hexahydrofuro[2,3-b]furan-3-ol unit, is critical for binding to the active site of the HIV protease enzyme. researchgate.net The synthesis of this unit represents a significant portion of the total manufacturing cost of the active pharmaceutical ingredient, highlighting the importance of efficient synthetic routes starting from precursors like dihydrofuran. researchgate.net

Beyond HIV therapeutics, the dihydrofuran ring is a core component of many other bioactive compounds. These scaffolds are found in natural products with diverse biological activities, including antibiotics, pheromones, and antifungal agents. researchgate.net The ability to construct these frameworks stereoselectively from a chiral pool starting material like this compound is of great interest in drug discovery and total synthesis.

| Bioactive Molecule/Scaffold | Precursor/Related Starting Material | Therapeutic Area / Significance |

| Darunavir (Prezista) | 2,3-Dihydrofuran | HIV Protease Inhibitor used in the treatment of HIV/AIDS. nih.govresearchgate.net |

| Brecanavir | 2,3-Dihydrofuran | Investigational HIV Protease Inhibitor. researchgate.net |

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | 2,3-Dihydrofuran, Glycolaldehyde | Key P2-ligand and intermediate for Darunavir and other PIs. researchgate.netnih.gov |

| Chiral Butenolides | Dihydrofuran derivatives | Structural motifs in an estimated 13,000 natural products. researchgate.net |

| Spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives | Dihydrofuran derivatives | Scaffolds with potential value in medicinal chemistry. researchgate.net |

Development of Chiral Ligands and Catalysts Derived from the Dihydrofuran-3-ol Core

While this compound is primarily utilized as a chiral building block, its parent scaffold, 2,3-dihydrofuran, plays a crucial, albeit different, role in the development of modern asymmetric catalysis. Rather than being part of the ligand itself, 2,3-dihydrofuran has become a benchmark substrate for testing the effectiveness of new chiral ligands and catalytic systems, particularly in palladium-catalyzed asymmetric reactions. researchgate.netunige.ch

The asymmetric Heck reaction of 2,3-dihydrofuran with aryl triflates or halides is a standard method to evaluate a ligand's ability to control both regioselectivity (formation of 2,3- vs. 2,5-dihydrofuran (B41785) products) and enantioselectivity. researchgate.netacs.org The resulting chiral 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans are themselves valuable synthons.

This application is critical because it provides a reliable and sensitive testbed to:

Validate New Ligand Designs: The performance of novel "privileged ligands" such as Phosphinooxazolines (PHOX), ferrocene-based ligands, and various bisphosphines (e.g., BINAP, Segphos) is often assessed using this transformation. acs.orgnih.gov

Optimize Reaction Conditions: It allows for the fine-tuning of catalysts, bases, and solvents to achieve maximum yield and stereocontrol.

Probe Catalytic Cycles: The reaction provides mechanistic insights, including understanding the factors that govern stereoinduction. For example, studies have revealed how different ligand classes can selectively favor the formation of one regioisomeric product over another with high enantiomeric excess. unige.ch

The widespread use of 2,3-dihydrofuran in these validation studies underscores the importance of the scaffold to the broader field of asymmetric synthesis. It has been instrumental in the discovery and refinement of some of the most powerful and selective catalytic systems known today.

| Asymmetric Reaction | Substrate | Chiral Ligand Class Tested | Typical Outcome |

| Intermolecular Heck Reaction | 2,3-Dihydrofuran | Phosphinooxazoline (PHOX) ligands (e.g., (S)-tBu-PHOX) | High yields and excellent enantioselectivities (up to 96% ee) for arylation and vinylation products. acs.org |

| Intermolecular Heck Reaction | 2,3-Dihydrofuran | Ferrocene-containing P,N-ligands | Formation of kinetic isomer with up to 99% ee. researchgate.net |

| Intermolecular Heck Reaction | 5-Substituted-2,3-dihydrofurans | Chiral (P,N) and (P,P) ligands | Complementary access to 2,3- and 2,5-dihydrofurans with fully substituted C2 stereocenters. unige.ch |

| Asymmetric Arylation | 2,3-Dihydrofuran | Bisphosphine ligands (e.g., Segphos, Walphos) | High regioselectivity and enantioselectivity (e.g., 94:6 rr, 97:3 er) in API synthesis. nih.gov |

| Copper-Catalyzed oxo-Diels-Alder Reaction | 2,3-Dihydrofuran | Chiral bis-oxalamide (CBOA) ligands | High yields with good enantioselectivities (up to 94% ee) and diastereoselectivities (up to 99:1 dr). researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-2,3-Dihydrofuran-3-ol in laboratory settings?

- Methodological Answer : The synthesis of this compound derivatives often involves allylic alcohol reactions with carbonyl compounds. For example, reactions in methanol or benzene solvents yield distinct stereoisomers (trans or cis, respectively). Key parameters include solvent polarity, temperature (e.g., non-linear Eyring plot behavior for temperature-dependent isomer ratios), and substituent size on the alcohol-bearing carbon to ensure regioselectivity. Reaction monitoring via TLC and purification by column chromatography are recommended .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use nitrile or neoprene gloves and tightly sealed goggles for protection against skin/eye irritation. Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent oxidation. Degradation risks include exposure to moisture or light, necessitating amber glassware and desiccants. Immediate rinsing with water is required for accidental exposure, followed by medical consultation .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical confirmation (e.g., hydroxyl and dihydrofuran ring proton shifts) and HPLC (≥95% purity threshold). Refractive index (n20/D 1.45) and logP (-0.784 at pH 6.8) provide physicochemical validation. Surface tension measurements (72 mN/m at 25°C) can assess solvent interactions .

Advanced Research Questions

Q. How does solvent choice influence stereochemical outcomes in this compound reactions?

- Methodological Answer : Polar protic solvents (e.g., methanol) favor trans isomers due to hydrogen bonding stabilizing the transition state, while non-polar solvents (e.g., benzene) promote cis isomers via hydrophobic interactions. Solvent effects on regioselectivity are pronounced in allylic alcohol reactions; computational modeling (DFT) can predict solvent-dependent stereochemical pathways .

Q. What strategies resolve contradictory spectral data in this compound derivative analysis?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or residual solvents. Use deuterated solvents for NMR to eliminate interference. For ambiguous peaks, employ 2D NMR (COSY, HSQC) or X-ray crystallography. Cross-validate with independent synthetic batches and statistical analysis (e.g., principal component analysis for batch consistency) .

Q. How can temperature modulate regioselectivity in reactions involving this compound?

- Methodological Answer : Lower temperatures (e.g., 0–10°C) enhance regioselectivity in nucleophilic additions by slowing competing pathways. Eyring plots reveal activation energy differences between pathways. For example, in benzophenone adduct formation, a non-linear temperature dependence was observed, requiring iterative optimization of thermal conditions .

Q. What are the implications of this compound's logP value for its application in drug discovery?

- Methodological Answer : The logP of -0.784 suggests moderate hydrophilicity, making it suitable for aqueous-phase reactions but potentially limiting membrane permeability. To improve bioavailability, derivatization (e.g., prodrug esters) or formulation with permeation enhancers (e.g., cyclodextrins) may be necessary. Computational ADMET models can guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.